molecular formula C10H20O2 B1582175 3-Octyl acetate CAS No. 4864-61-3

3-Octyl acetate

Cat. No. B1582175
CAS RN: 4864-61-3
M. Wt: 172.26 g/mol
InChI Key: STZUZYMKSMSTOU-UHFFFAOYSA-N
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Description

3-Octyl acetate, also known by its IUPAC name, octyl ethanoate, is an ester that comes from the condensation of octanol (octyl alcohol) and acetic acid . It has a pleasant, fruity odor, somewhat like that of oranges . It is found in oranges, grapefruits, and other citrus products .


Synthesis Analysis

The primary method of producing octyl acetate is through the esterification of acetic acid and octanol . The process is catalyzed by an acid, usually sulfuric acid (H2SO4), under reflux conditions . The overall reaction can be written as follows:


Molecular Structure Analysis

The molecular formula of 3-Octyl acetate is C10H20O2 . Its molar mass is 172.2646 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .


Chemical Reactions Analysis

Octyl acetate can participate in esterification and hydrolysis reactions . It can be synthesized by the Fischer esterification of 1-octanol and acetic acid . It can also hydrolyze to 1-octanol and acetic acid .


Physical And Chemical Properties Analysis

Octyl acetate is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges . Its molar mass is 172.26 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .

Scientific Research Applications

Food Flavoring

3-Octyl acetate has applications in the food industry as a flavoring agent. It possesses fragrances reminiscent of orange, jasmine, and peach. Its synthesis can be achieved through the direct esterification of acetic acid with n-octanol, catalyzed by strong acidic cation exchange resins like Amberlyst 15. The optimization of synthesis conditions, such as temperature, molar ratio, catalyst amount, and reaction time, is crucial for industrial applications. Research has shown that the conversion of acetic acid can reach up to 58% under optimal conditions, and the catalyst can be reused multiple times without significant loss of efficiency (L. Yong, 2011).

Biocatalysis

In biocatalysis, octyl acetate (or octyl ethanoate), an aliphatic ester, is used in industries like food, pharmaceutical, and cosmetics mainly as a fixative, modifier, and aromatic ester. Utilizing acoustic cavitation as ultrasound-assisted lipase catalysis for its synthesis via transesterification of octanol and vinyl acetate in a non-aqueous, solvent-free reaction has shown promising results. This process can achieve higher yields (97.31%) under optimized conditions and reduces the time required for maximum conversion significantly compared to conventional processes (Prerana D. Tomke & V. Rathod, 2016).

Electronic Materials

Poly(3-octyl thiophene) (P3OT) blends, containing octyl groups, have potential applications in electromagnetic interference (EMI) shielding. These blends, when combined with materials like polystyrene, polyvinyl chloride, and ethyl-vinyl acetate, show promise in EMI shielding applications, demonstrating the versatility of octyl-containing compounds in electronic materials (T. Taka, 1991).

Catalysis

Synthesis of octyl acetate can also be achieved using various catalytic methods. For instance, using sodium bisulfate monohydrate as a catalyst without solvent under microwave irradiation has shown high yields (up to 91.2%) under optimum conditions. Such methods highlight the efficient and environmentally friendly synthesis of octyl acetate, suitable for industrial applications (Cheng Zhi-ying, 2010).

Green Chemistry

Ionic liquids, like octyl-containing compounds, have been explored as green solvents for various applications, including deep desulfurization of diesel oil. Non-halogen ionic liquids featuring octyl groups have demonstrated high efficiency in extracting sulfur compounds, which is crucial for meeting environmental standards in fuel processing (T. T. Bui et al., 2017).

Future Directions

Octyl acetate finds extensive use across multiple sectors due to its favorable properties. It is often used as a flavoring agent in the food and beverage industry, and as a desirable ingredient in the formulation of perfumes, soaps, and cosmetics . It also exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may focus on optimizing its synthesis process and expanding its applications in various industries.

properties

IUPAC Name

octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZUZYMKSMSTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863463
Record name 3-Octyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a rosy-minty odour
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.856-0.860
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octyl acetate

CAS RN

4864-61-3, 50373-56-3
Record name 3-Octyl acetate
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Record name 3-Octyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol, 3-acetate
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Record name 3-Octyl acetate
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Record name 3-octyl acetate
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Record name 3-OCTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-3-Octyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040167
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a vial containing aminoalcohol 1 (0.05 g, 0.17 mmol) prepared as in Example 1 was added a solution containing freshly distilled hexanal (0.30 g, 3.0 mmol), toluene (3.0 mL), and 1 M diethylzinc in hexane (6.0 mL). After 3 days at room temperature, acetic anhydride (1.2 mL, 13 mmol) was added. After 2 additional days, the mixture was diluted in ether (50 mL) and the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL). The ether layer was separated and the aqueous layer was further extracted with ether (2×50 mL). The combined ether layers were dried over magnesium sulfate whereupon the solvent was removed at reduced pressure. The residue was purified by flash chromatography on 220-400 mesh silica with 95% hexane and 5% ethyl acetate as eluant. The product (+)-3-octyl acetate (0.34 g, 66%) was isolated as a colorless liquid by distillation of the solvent at reduced pressure. Anal. for C10H20O2. Calcd: C, 69.72; H, 11.70; found: C, 70.08; H, 11.86. 1H NMR (CDCl3/TMS): δ 0.86 (t, 6 H, J=7), 1.22-1.33 (br m, 6 H), 1.45-1.60 (m, 4 H), 2.03 (s, 3 H), 4.80 (m, 1 H). 13C NMR (CDCl3/TMS): δ 9.58, 14.00, 21.25, 22.57, 25.02, 26.98, 31.62, 33.60, 75.57, 170.97. [α]D25=+7.0, c=2.01 g/100 mL chloroform. Chiral capillary gas chromatographic analysis at 100° C. on Cyclodex B stationary phase (J & W Scientific) indicated that the enantiomeric excess of the product was 86%.
Quantity
0.05 g
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0.3 g
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0 (± 1) mol
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6 mL
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3 mL
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1.2 mL
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Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… to 3-octyl acetate. There are no studies assessing the clastogenic activity of 3-octyl acetate; … micronucleus test and this can be extended to 3-octyl acetate. Based on the data available, …
A Velasco-Negueruela, MJ Pérez-Alonso… - Planta …, 1992 - thieme-connect.com
… 3-octyl acetate (35.2%), and caryophyllene (7.3%) were found as the major constituents. To our knowledge this is the first time that 3-octyl acetate … an authentic sample of 3-octyl acetate. …
Number of citations: 5 www.thieme-connect.com
A Streitwieser Jr, TD Walsh… - Journal of the American …, 1965 - ACS Publications
… converted toacetates with acetyl chloride in pyridine and ether; 3-octyl acetate, bp 74-76 (10 mm.), and 4-octyl acetate, bp 78-80 (10 mm.). Purity was monitored by gc analyses. …
Number of citations: 56 pubs.acs.org
N Djabou, J Paolini, JM Desjobert… - Flavour and …, 2010 - Wiley Online Library
Volatile components extracted from the aerial parts and separated organs of Corsican and Sardinian Teucrium massiliense have been studied. The chemical composition of essential …
Number of citations: 21 onlinelibrary.wiley.com
S Fujita, Y Fujita - Agricultural and Biological Chemistry, 1970 - jstage.jst.go.jp
… (0.1%) 3-octyl acetate … 3-Octyl acetate and p-cymene. … peak 51 was identified as 3-octyl acetate by the comparison of retention time with that of authentic sample. …
Number of citations: 14 www.jstage.jst.go.jp
BR Wager, MD Breed - Annals of the Entomological Society of …, 2000 - academic.oup.com
We tested compounds found in honey bee, Apis mellifera L., sting alarm pheromone for their roles in releasing behavioral responses, with a focus on the relative importance of …
Number of citations: 83 academic.oup.com
LFC Oliveira, DU Tega, GHB Duarte… - Food Research …, 2022 - Elsevier
… In addition, PAS has as differential compounds, nonanal (aldehyde), 3-octyl acetate and trans-3-hexenyl-2 methylbutyrate (acetates), natural products with bioactivity according to Table …
Number of citations: 5 www.sciencedirect.com
KD McCormick, MA Deyrup… - Proceedings of the …, 1993 - National Acad Sciences
Chemical analysis of the essential oils of four congeneric species of mint plant (Dicerandra spp.) endemic to Florida revealed a pattern of chemical similarity and dissimilarity that would …
Number of citations: 22 www.pnas.org
A Tosun, M Kürkçüoglu, KHC Baser… - Journal of essential oil …, 2007 - Taylor & Francis
The essential oil obtained by hydrodistillation from fruits of Tordylium ketenoglui H. Duman et A. Duran (Umbelliferae, Apiaceae) was analyzed by GC and GC/MS. In total, seventy-…
Number of citations: 7 www.tandfonline.com
M Nozaki, N Suzuki, S Oshikubo - Special Publications of the …, 1996 - books.google.com
… to resolve racemic octan-3-ol (racemic octan-3-ol, 10 g; vinyl acetate, 3.6 g; CAL, 0.5 g) over an incubation period of 18 hours and this gave a 51% conversion to (R)-3-octyl acetate with …
Number of citations: 3 books.google.com

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